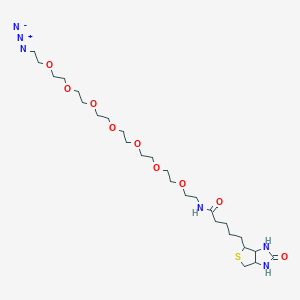

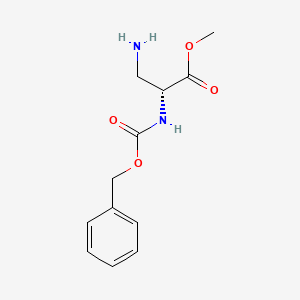

Vitexin-2'-O-rhamnoside

Descripción general

Descripción

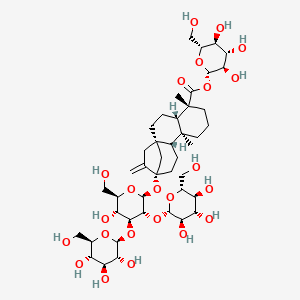

Vitexin-2''-O-ramnósido es un glucósido flavonoide que se encuentra principalmente en las hojas de Crataegus pinnatifida Bge. var. major N. E. Br., una especie de espino blanco. Este compuesto es conocido por su amplio espectro de propiedades farmacológicas, que incluyen efectos antiinflamatorios, sedantes, antiarrítmicos y antioxidantes . Se ha utilizado tradicionalmente en la medicina china para tratar enfermedades cardiovasculares y mejorar la digestión.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Vitexin-2''-O-ramnósido puede sintetizarse mediante la extracción de hojas de espino blanco utilizando una mezcla de solventes de metanol, agua y ácido acético. Las condiciones de extracción óptimas implican una extracción de 60 minutos seguida de una separación de 25 minutos utilizando cromatografía líquida de fase inversa .

Métodos de Producción Industrial: La producción industrial de Vitexin-2''-O-ramnósido implica la extracción a gran escala de hojas de espino blanco, seguida de purificación utilizando técnicas cromatográficas. El proceso garantiza un alto rendimiento y pureza del compuesto, lo que lo hace adecuado para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones: Vitexin-2''-O-ramnósido experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes derivados oxidativos.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno (H₂O₂) se usa comúnmente como agente oxidante.

Reducción: El borohidruro de sodio (NaBH₄) se usa a menudo para reacciones de reducción.

Sustitución: Se pueden utilizar varios agentes halogenantes para reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos sustituidos con propiedades farmacológicas modificadas .

Aplicaciones Científicas De Investigación

Vitexin-2''-O-ramnósido tiene numerosas aplicaciones en la investigación científica:

Mecanismo De Acción

Vitexin-2''-O-ramnósido ejerce sus efectos a través de múltiples vías moleculares:

Acción Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al mejorar la actividad de las enzimas antioxidantes.

Acción Antiinflamatoria: Inhibe la producción de citoquinas y mediadores proinflamatorios.

Acción Cardioprotectora: Modula la vía de señalización PI3K/Akt, lo que lleva a una mejor función cardiovascular.

Comparación Con Compuestos Similares

Vitexin-2''-O-ramnósido es único entre los glucósidos flavonoides debido a su estructura específica y propiedades farmacológicas. Los compuestos similares incluyen:

Isovitexin: Un isómero estructural de la vitexin con actividades biológicas comparables.

Orientina: Un derivado de la vitexin con grupos hidroxilo adicionales, lo que aumenta su potencial antioxidante.

Vitexin-2''-O-ramnósido destaca por su enlace glucosídico específico y sus potentes efectos sobre la salud cardiovascular y el estrés oxidativo.

Propiedades

IUPAC Name |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16-,19-,20-,21+,22+,23+,25+,26-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGPBZVKGHHTIE-NQQFNCMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-[2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908565.png)

![5-[(2R,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7908576.png)

![5-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7908583.png)